Antibacterial agent 126
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Overview
Description
Antibacterial agent 126 is a potent antibacterial compound known for its ability to reduce biofilm burden and prevent the development of resistance in bacteria. It disrupts the integrity of bacterial membranes, leading to the leakage of intracellular materials and an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS) production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 126 involves the preparation of coumarin aminophosphonates. The reaction typically requires the use of specific reagents and conditions to ensure the formation of the desired compound. The process involves the reaction of coumarin derivatives with aminophosphonates under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of advanced equipment and techniques helps in maintaining the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 126 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Antibacterial agent 126 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antibacterial agents and their mechanisms of action.
Biology: The compound is used in biological research to study its effects on bacterial cells and biofilm formation.
Medicine: this compound is investigated for its potential use in treating bacterial infections and preventing biofilm-related complications.
Industry: The compound is used in the development of antibacterial coatings and materials for various industrial applications
Mechanism of Action
Antibacterial agent 126 exerts its effects by disrupting the integrity of bacterial membranes, leading to the leakage of intracellular materials. This disruption increases the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which further damage the bacterial cells. The compound targets multiple pathways in the bacteria, making it effective against a wide range of bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to antibacterial agent 126 include:
Silver-based compounds: Known for their antimicrobial properties and used in various applications.
Beta-lactam derivatives: A class of antibiotics with a long history of use in treating bacterial infections.
Polymyxins: Natural polypeptide antibiotics used clinically.
Uniqueness
This compound is unique due to its ability to disrupt bacterial membranes and increase ROS and RNS production, making it highly effective against biofilm-forming bacteria. Its multitargeting mechanism sets it apart from other antibacterial agents, providing a broader spectrum of activity and reducing the likelihood of resistance development .
Properties
Molecular Formula |
C21H24NO6P |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
7-[[diethoxyphosphoryl-(3-hydroxyphenyl)methyl]amino]-4-methylchromen-2-one |
InChI |
InChI=1S/C21H24NO6P/c1-4-26-29(25,27-5-2)21(15-7-6-8-17(23)12-15)22-16-9-10-18-14(3)11-20(24)28-19(18)13-16/h6-13,21-23H,4-5H2,1-3H3 |
InChI Key |
OANULZMANUBUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)OCC |
Origin of Product |
United States |
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